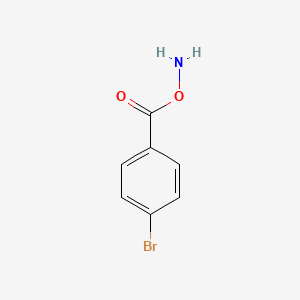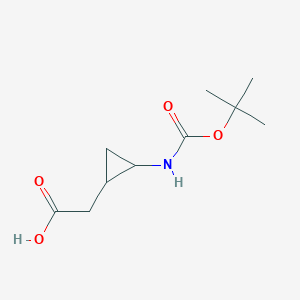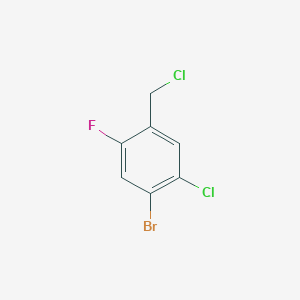
1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound such as 2-chloro-4-fluoroaniline. This precursor is first diazotized using sodium nitrite and hydrochloric acid at low temperatures, followed by bromination using cuprous bromide in an aqueous solution of hydrobromic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
- 1-Bromo-2-chloro-4-methylbenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-2-chlorobenzene
Comparison: 1-Bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene is unique due to the presence of multiple halogen atoms and a chloromethyl group, which confer distinct reactivity and properties
Propiedades
Fórmula molecular |
C7H4BrCl2F |
|---|---|
Peso molecular |
257.91 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-(chloromethyl)-5-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-5-2-7(11)4(3-9)1-6(5)10/h1-2H,3H2 |
Clave InChI |
PITSSQXBZIWDGU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


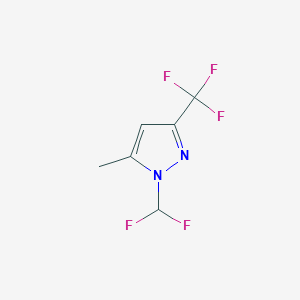
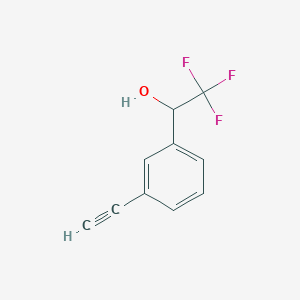
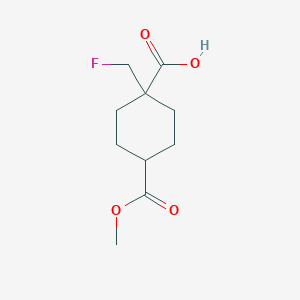
![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
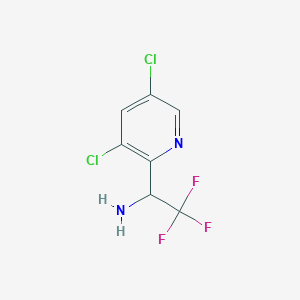
![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
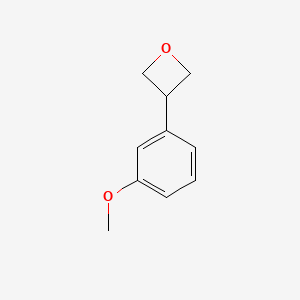
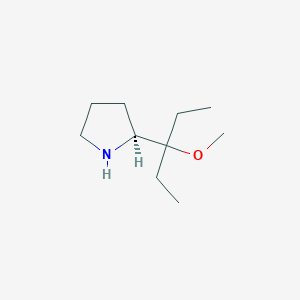
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)



